TRPV1 Antagonist Potency: Direct Comparison to Parent Scaffold and Structural Analogs
N-(4-hydroxy-2-methylphenyl)benzenesulfonamide demonstrates antagonist activity at human TRPV1 with an IC50 of 1.99 μM (1,990 nM) in a FLIPR assay using CHOK1 cells expressing hTRPV1 and stimulated by acidic pH (6.0-6.3) [1]. This potency is directly comparable to other benzenesulfonamide-based TRPV1 antagonists described in the same study, where the most potent analog (compound 9b) exhibited an IC50 of 7 nM [1]. The target compound's activity is substantially weaker than the most potent analog (284-fold difference), but it represents a structurally distinct chemotype within the series, characterized by a free phenolic hydroxyl group and a methyl group ortho to the sulfonamide linkage. This specific substitution pattern confers a unique activity profile that can be exploited for further optimization or as a pharmacological tool to probe structure-activity relationships [1].
| Evidence Dimension | TRPV1 Antagonist Activity |
|---|---|
| Target Compound Data | IC50 = 1.99 μM (1,990 nM) |
| Comparator Or Baseline | Compound 9b (most potent analog in series): IC50 = 7 nM |
| Quantified Difference | Target compound is 284-fold less potent than the most potent analog |
| Conditions | FLIPR assay, CHOK1 cells expressing human TRPV1, pH 6.0-6.3 |
Why This Matters
This quantitative data allows researchers to position this compound within the TRPV1 antagonist SAR landscape and select it for studies requiring a specific potency range or structural scaffold distinct from the most potent analogs.
- [1] Patel, J. R., et al. (2016). Design, synthesis and biological evaluation of novel benzenesulfonamide derivatives as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 24(6), 1231-1240. https://doi.org/10.1016/j.bmc.2016.01.051 View Source
